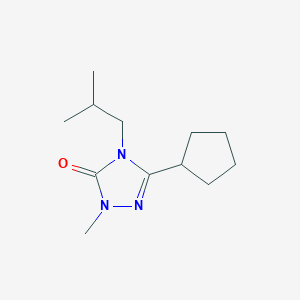![molecular formula C15H20FN3O3 B2819290 [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone CAS No. 2380098-99-5](/img/structure/B2819290.png)
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone, also known as FPOP, is a chemical compound that has gained significant attention in scientific research. FPOP is a small molecule probe that is used to study protein structure and dynamics.
Mechanism of Action
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone modifies solvent-exposed amino acid residues in proteins by reacting with hydroxyl radicals. Hydroxyl radicals are generated by the reaction of hydrogen peroxide with iron ions in the presence of ascorbate. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone reacts with hydroxyl radicals to form a covalent bond with amino acid residues in proteins.
Biochemical and Physiological Effects:
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone has no known biochemical or physiological effects. It is a small molecule probe that is used to study protein structure and dynamics.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone in lab experiments are that it is a small molecule probe that can selectively modify solvent-exposed amino acid residues in proteins. It is also compatible with mass spectrometry-based proteomics. The limitations of using [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone in lab experiments are that it requires the generation of hydroxyl radicals, which can be difficult to control. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone also modifies amino acid residues in proteins non-specifically, which can complicate data interpretation.
Future Directions
There are several future directions for the use of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone in scientific research. One direction is the development of new methods for generating hydroxyl radicals that are more controllable. Another direction is the development of new probes that can selectively modify specific amino acid residues in proteins. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone can also be used in combination with other probes to study protein structure and dynamics. Finally, [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone can be used in drug discovery to study protein-ligand interactions.
Synthesis Methods
The synthesis of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone involves a series of chemical reactions. The starting material for the synthesis is 5-fluoropyrimidine-2-carboxylic acid, which is reacted with piperidine and 2-bromoethanol to form the intermediate compound. This intermediate is then reacted with oxan-2-ylmethyl chloride to yield [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone.
Scientific Research Applications
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone is widely used in scientific research to study protein structure and dynamics. It is a small molecule probe that can selectively modify solvent-exposed amino acid residues in proteins. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone can be used to study protein-ligand interactions, protein-protein interactions, and protein folding. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone is also used in mass spectrometry-based proteomics to identify protein-protein interactions.
properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c16-11-9-17-15(18-10-11)22-12-4-6-19(7-5-12)14(20)13-3-1-2-8-21-13/h9-10,12-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJZTJBMIWPEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)


![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)

![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)
![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)
![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)


![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)
